Diflunisal glucuronide ester

Overview

Description

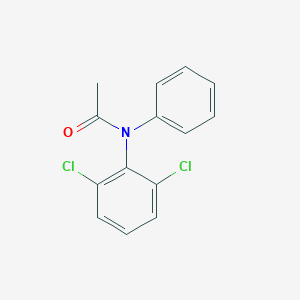

Diflunisal glucuronide ester is a metabolite of Diflunisal . Diflunisal, a difluorophenyl derivative of salicylic acid, is a non-steroidal drug with analgesic, anti-inflammatory, and antipyretic properties .

Synthesis Analysis

Diflunisal is extensively metabolized to glucuronide conjugates, with the predominant metabolite being the ether (phenolic) glucuronide conjugate, followed by the less predominant ester glucuronide . The glucuronidation process involves the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes .Molecular Structure Analysis

The molecular formula of Diflunisal is C13H8F2O3, and it is a stable, white, crystalline compound . It is practically insoluble in water at neutral or acidic pH but dissolves readily in dilute alkali to give a moderately stable solution at room temperature .Chemical Reactions Analysis

Diflunisal undergoes extensive metabolism to form glucuronide conjugates . The glucuronidation process involves the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes .Physical And Chemical Properties Analysis

Diflunisal is a stable, white, crystalline compound with a melting point of 211° to 213°C . It is practically insoluble in water at neutral or acidic pH but dissolves readily in dilute alkali to give a moderately stable solution at room temperature . It is soluble in most organic solvents including ethanol, methanol, and acetone .Scientific Research Applications

Assay Development for Diflunisal Analysis

A liquid chromatography-tandem mass spectrometry assay has been developed for the selective determination of diflunisal in human plasma, accounting for its glucuronide metabolites. This sensitive method successfully applied to a bioequivalence study, demonstrates the potential for precise diflunisal measurement in clinical settings (Patel et al., 2013).

Pharmacokinetic Variability

Studies have shown variations in diflunisal's pharmacokinetics due to factors like sex, smoking, oral contraceptive use, and conditions such as liver cirrhosis, highlighting the importance of considering these variables in therapeutic use and research (Macdonald et al., 2004); (Macdonald et al., 2004).

Drug Interactions

Diflunisal's interaction with other drugs such as indomethacin has been observed, where it affects the plasma concentration and clearance of indomethacin, indicating a need for careful consideration of drug interactions in clinical settings (Hecken et al., 2004).

Catalysis and Synthesis Applications

Diflunisal glucuronide ester has been studied in the context of catalysis and synthesis. For instance, Lewis-acidic polyoxometalates have been used as catalysts for the synthesis of glucuronic acid esters, a reaction relevant to drug metabolism and prodrug development (Bosco et al., 2010).

Metabolite Studies and Drug Metabolism

This compound's formation and elimination kinetics have been studied to understand its metabolism and interactions with other drugs. Such studies are crucial in drug development and pharmacotherapy (Verbeeck et al., 2004).

Novel Formulations and Delivery Systems

Research has been conducted on developing novel drug delivery systems for diflunisal, such as lipid-based nanocarriers, to improve its therapeutic efficacy and reduce side effects (Kaur et al., 2016).

Analytical Methods for Impurity Determination

Chromatographic methods have been developed for the determination of diflunisal and its impurities, emphasizing the importance of purity in pharmaceutical preparations (Farid et al., 2021).

Structural Modifications and Derivative Studies

The structure modification of diflunisal and activity studies of its derivatives have been explored, showing potential for enhanced anti-inflammatory and analgesic effects, and possibly anti-tumor activities (Zhong Guang-xiang, 2010).

Mechanism of Action

Target of Action

Diflunisal acyl glucuronide (DAG), a metabolite of the non-steroidal anti-inflammatory drug (NSAID) diflunisal, primarily targets prostaglandin synthetase . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including the mediation of inflammatory responses .

Mode of Action

DAG, like its parent compound diflunisal, exerts its effects primarily through the inhibition of prostaglandin synthesis . This is achieved by blocking the action of prostaglandin synthetase . The inhibition of this enzyme leads to a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

Diflunisal undergoes phenolic and acyl glucuronidation , as well as sulphate conjugation , to form DAG . Both the phenolic and acyl glucuronidation pathways of diflunisal are equally susceptible to the effects of liver cirrhosis . This indicates that the liver plays a significant role in the metabolism of diflunisal to DAG .

Pharmacokinetics

The plasma clearance of total (bound + unbound) diflunisal was found to be 10.2 ml·min−1 in healthy subjects . In patients with cirrhosis, the plasma clearance of unbound diflunisal was significantly impaired . In cirrhotic patients, the unbound partial clearances to the phenolic and acyl glucuronides were both significantly reduced, by approximately 38% .

Result of Action

The primary result of DAG’s action is the reduction of inflammation, pain, and fever . This is achieved through the inhibition of prostaglandin synthesis, which in turn decreases the inflammatory response .

Action Environment

The action of DAG can be influenced by various environmental factors. For instance, the presence of liver disease, such as cirrhosis, can significantly impair the metabolism of diflunisal to DAG . This suggests that the efficacy and stability of DAG can be affected by the physiological state of the liver .

Safety and Hazards

Diflunisal is associated with an increased risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke, which can be fatal . It also causes an increased risk of serious gastrointestinal adverse events including bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal .

properties

IUPAC Name |

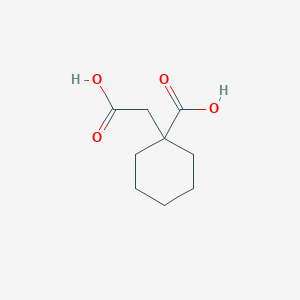

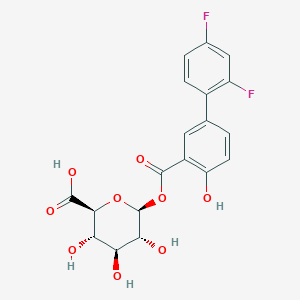

(2S,3S,4S,5R,6S)-6-[5-(2,4-difluorophenyl)-2-hydroxybenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2O9/c20-8-2-3-9(11(21)6-8)7-1-4-12(22)10(5-7)18(28)30-19-15(25)13(23)14(24)16(29-19)17(26)27/h1-6,13-16,19,22-25H,(H,26,27)/t13-,14-,15+,16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNSISKAKJZJPR-NAHJCDBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207144 | |

| Record name | Diflunisal glucuronide ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58446-30-3 | |

| Record name | Diflunisal glucuronide ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058446303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diflunisal glucuronide ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is diflunisal acyl glucuronide formed and what are its major metabolic pathways?

A1: Diflunisal acyl glucuronide is formed through glucuronidation of diflunisal, primarily in the liver, by the enzyme uridine 5'-diphosphate-glucuronosyltransferase (UGT). [] Following its formation, DAG can undergo several metabolic transformations, including:

- Hydrolysis: DAG can be hydrolyzed back to diflunisal, contributing to its systemic recirculation. []

- Isomerization: DAG undergoes intramolecular rearrangement to form a mixture of beta-glucuronidase-resistant isomers (iso-DAG). [, ]

- Transacylation: DAG can react with nucleophilic groups on proteins, forming covalent diflunisal-protein adducts. []

- Phenolic Glucuronidation: Iso-DAG can undergo further metabolism via phenolic glucuronidation, leading to the formation of novel "diglucuronides" (D-2G). []

Q2: What is the significance of diflunisal acyl glucuronide isomerization?

A2: The isomerization of DAG into iso-DAG holds several important implications:

- Resistance to Hydrolysis: Iso-DAG demonstrates increased resistance to hydrolysis compared to DAG, leading to its accumulation and prolonged presence in the body. [, ]

- Altered Transport: The rearrangement into iso-DAG facilitates its transport across the intestinal epithelium, potentially impacting its distribution and site of action. []

- Covalent Binding: Iso-DAG can contribute significantly to the formation of covalent diflunisal-protein adducts in the liver, primarily through a glycation mechanism. []

Q3: How do factors like cigarette smoking and oral contraceptive use influence diflunisal metabolism and diflunisal acyl glucuronide formation?

A3: Studies reveal that both cigarette smoking and the use of estrogen-containing oral contraceptives can significantly alter the metabolic profile of diflunisal. [] Specifically:

- Cigarette Smoking: Cigarette smokers exhibit a reduced capacity for diflunisal sulfation, leading to lower levels of diflunisal sulfate (DS) excretion. []

- Oral Contraceptive Use: Women using oral contraceptives demonstrate a similar decrease in DS excretion, coupled with a notable increase in DAG formation. []

Q4: What are the analytical techniques employed to quantify diflunisal and its metabolites, including diflunisal acyl glucuronide, in biological samples?

A4: High-performance liquid chromatography (HPLC) is the primary analytical method utilized for the simultaneous quantitation of diflunisal and its metabolites, including DAG, in biological matrices like urine. [] This method offers high sensitivity and allows for the separation and quantification of different metabolites.

Q5: What is the significance of covalent binding of diflunisal, potentially mediated by DAG, to proteins?

A5: The covalent binding of diflunisal to proteins, facilitated by the reactivity of DAG and its isomers, is an area of active research. [, , , , ] While the precise clinical implications are not fully elucidated, this phenomenon raises concerns about potential immunogenicity and the possibility of idiosyncratic drug reactions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B195785.png)

![2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B195786.png)

![Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate](/img/structure/B195791.png)